molecular formula C20H22ClN2NaO4S B139058 4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 6-(((1-(4-chlorophenyl)cyclopentyl)carbonyl)amino)-3,3-dimethyl-7-oxo-, monosodium salt, (2S-(2-alpha,5-alpha,6-beta))- CAS No. 143407-69-6

4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 6-(((1-(4-chlorophenyl)cyclopentyl)carbonyl)amino)-3,3-dimethyl-7-oxo-, monosodium salt, (2S-(2-alpha,5-alpha,6-beta))-

Cat. No.: B139058
CAS No.: 143407-69-6
M. Wt: 444.9 g/mol
InChI Key: HIBDEEIXYWMWQG-CFDZSLPFSA-M
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Description

4-Thia-1-azabicyclo(320)heptane-2-carboxylic acid, 6-(((1-(4-chlorophenyl)cyclopentyl)carbonyl)amino)-3,3-dimethyl-7-oxo-, monosodium salt, (2S-(2-alpha,5-alpha,6-beta))- is a complex organic compound with significant applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 6-(((1-(4-chlorophenyl)cyclopentyl)carbonyl)amino)-3,3-dimethyl-7-oxo-, monosodium salt, (2S-(2-alpha,5-alpha,6-beta))- involves several steps, including the formation of the bicyclic core and the subsequent attachment of the chlorophenyl and cyclopentanecarbonyl groups. The reaction conditions typically require controlled temperatures, specific catalysts, and precise pH levels to ensure the correct stereochemistry and yield of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 6-(((1-(4-chlorophenyl)cyclopentyl)carbonyl)amino)-3,3-dimethyl-7-oxo-, monosodium salt, (2S-(2-alpha,5-alpha,6-beta))- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

These derivatives often exhibit enhanced or modified biological activity compared to the parent compound .

Scientific Research Applications

4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 6-(((1-(4-chlorophenyl)cyclopentyl)carbonyl)amino)-3,3-dimethyl-7-oxo-, monosodium salt, (2S-(2-alpha,5-alpha,6-beta))- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 6-(((1-(4-chlorophenyl)cyclopentyl)carbonyl)amino)-3,3-dimethyl-7-oxo-, monosodium salt, (2S-(2-alpha,5-alpha,6-beta))- involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can inhibit or modulate the activity of these targets, leading to various biological effects. The compound’s unique structure allows it to bind selectively to these targets, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 6-(((1-(4-chlorophenyl)cyclopentyl)carbonyl)amino)-3,3-dimethyl-7-oxo-, monosodium salt, (2S-(2-alpha,5-alpha,6-beta))- stands out due to its unique bicyclic structure and the presence of the chlorophenyl and cyclopentanecarbonyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific applications .

Properties

CAS No.

143407-69-6

Molecular Formula

C20H22ClN2NaO4S

Molecular Weight

444.9 g/mol

IUPAC Name

sodium;(2S,5R,6R)-6-[[1-(4-chlorophenyl)cyclopentanecarbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C20H23ClN2O4S.Na/c1-19(2)14(17(25)26)23-15(24)13(16(23)28-19)22-18(27)20(9-3-4-10-20)11-5-7-12(21)8-6-11;/h5-8,13-14,16H,3-4,9-10H2,1-2H3,(H,22,27)(H,25,26);/q;+1/p-1/t13-,14+,16-;/m1./s1

InChI Key

HIBDEEIXYWMWQG-CFDZSLPFSA-M

SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C3(CCCC3)C4=CC=C(C=C4)Cl)C(=O)[O-])C.[Na+]

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C3(CCCC3)C4=CC=C(C=C4)Cl)C(=O)[O-])C.[Na+]

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C3(CCCC3)C4=CC=C(C=C4)Cl)C(=O)[O-])C.[Na+]

Synonyms

sodium (2S,5R,6R)-6-[[1-(4-chlorophenyl)cyclopentanecarbonyl]amino]-3, 3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

Origin of Product

United States

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